molecular formula C5H8N4O B13132847 1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine

1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine

Cat. No.: B13132847
M. Wt: 140.14 g/mol
InChI Key: FCWBVTAEQJWWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound that combines the structural features of oxetane and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to form the triazole ring. The oxetane ring can be introduced through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of 1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can further optimize the production process .

Mechanism of Action

The mechanism of action of 1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine stands out due to its unique combination of oxetane and triazole rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1-(oxetan-3-yl)triazol-4-amine

InChI

InChI=1S/C5H8N4O/c6-5-1-9(8-7-5)4-2-10-3-4/h1,4H,2-3,6H2

InChI Key

FCWBVTAEQJWWOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=C(N=N2)N

Origin of Product

United States

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